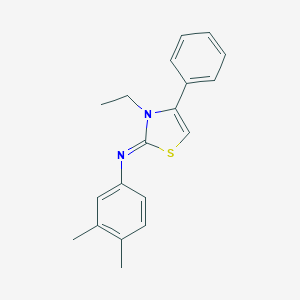![molecular formula C28H26F3N3O4S B389175 (E)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]METHANIMIDAMIDE](/img/structure/B389175.png)
(E)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]METHANIMIDAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]METHANIMIDAMIDE is a complex organic compound with a molecular formula of C28H26F3N3O4S and a molecular weight of 557.6 g/mol. This compound features a pyrrolidine ring, a trifluoromethyl group, and a dimethoxyphenethyl group, making it a unique and intriguing molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of (E)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]METHANIMIDAMIDE involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions may produce secondary amines.
Wissenschaftliche Forschungsanwendungen
(E)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]METHANIMIDAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator activities . In medicine, it may be explored for its potential as a drug candidate for various diseases. In industry, it can be used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of (E)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]METHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (E)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]METHANIMIDAMIDE include other pyrrolidine derivatives and compounds with trifluoromethyl and dimethoxyphenethyl groups. For example, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone is a similar compound with therapeutic properties .
Eigenschaften
Molekularformel |
C28H26F3N3O4S |
|---|---|
Molekulargewicht |
557.6g/mol |
IUPAC-Name |
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]carbamimidothioate |
InChI |
InChI=1S/C28H26F3N3O4S/c1-37-22-12-11-18(15-23(22)38-2)13-14-32-27(33-20-8-6-7-19(16-20)28(29,30)31)39-24-17-25(35)34(26(24)36)21-9-4-3-5-10-21/h3-12,15-16,24H,13-14,17H2,1-2H3,(H,32,33) |
InChI-Schlüssel |
VEVCYRICYIRONL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN=C(NC2=CC=CC(=C2)C(F)(F)F)SC3CC(=O)N(C3=O)C4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCN=C(NC2=CC=CC(=C2)C(F)(F)F)SC3CC(=O)N(C3=O)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-[(4-chlorophenyl)imino]-4-(3,4-dimethylphenyl)-1,3-thiazol-3(2H)-yl)-1-propanol](/img/structure/B389096.png)
![N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-3-METHYLBENZAMIDE](/img/structure/B389098.png)

![13-amino-9-(2,5-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389102.png)
![2-(4-[1,1'-biphenyl]-4-yl-2-[(3-chlorophenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B389103.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389106.png)

![2-(2-[(3-chlorophenyl)imino]-4-(4-cyclohexylphenyl)-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B389108.png)
![3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(2-METHYLPROPYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL](/img/structure/B389109.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N-[4-(4-ethylphenyl)-3-methyl-1,3-thiazol-2(3H)-yliden]amine](/img/structure/B389110.png)

![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate](/img/structure/B389114.png)
